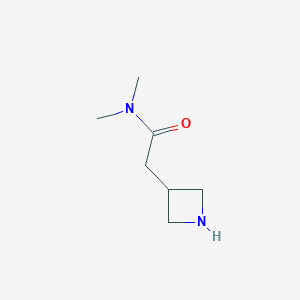

2-(azetidin-3-yl)-N,N-dimethylacetamide

Description

2-(Azetidin-3-yl)-N,N-dimethylacetamide is a specialized acetamide derivative featuring a four-membered azetidine ring directly attached to the acetamide backbone.

Properties

IUPAC Name |

2-(azetidin-3-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)3-6-4-8-5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOMMUXLFYZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Using 2-Chloro-N,N-dimethylacetamide as Alkylating Agent

- 2-Chloro-N,N-dimethylacetamide can react with azetidine derivatives in the presence of bases such as cesium carbonate in polar aprotic solvents (e.g., DMF) at room temperature or mild heating.

- Example: Reaction of 2-chloro-N,N-dimethylacetamide with azetidine derivatives yields this compound derivatives with moderate to good yields after purification.

N-Alkylation of Azetidine with N,N-Dimethylacetamide Precursors

- N-Boc-3-iodoazetidine or mesylate derivatives can be reacted with dimethylacetamide or related nucleophiles under basic conditions (Cs2CO3 in DMF) to afford the target compound.

- Mitsunobu reaction conditions (DIAD, PPh3, DCM) have been employed to couple azetidine alcohols with carboxylate derivatives, although yields may be moderate and regioisomer mixtures can form.

Industrial and Patent-Reported Methods

- Patents describe processes for preparing azetidine derivatives and their functionalization with various substituents, including acetamide groups, using epihalohydrin intermediates and nucleophilic substitution under controlled conditions.

- Continuous processes for preparing N,N-dimethylacetamide and its derivatives facilitate scale-up and industrial application.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The preparation of azetidine derivatives often requires protection (e.g., Boc protection) to control reactivity during alkylation steps.

- Regioisomer formation is a common challenge in alkylation reactions involving azetidine rings, necessitating careful optimization of reaction conditions and purification methods.

- The use of cesium carbonate as a base and DMF as solvent is prevalent for nucleophilic substitution reactions to attach the N,N-dimethylacetamide moiety to the azetidine ring.

- Industrial processes emphasize continuous reaction systems for DMAc production, improving scalability and purity.

- Patents provide comprehensive synthetic routes for azetidine derivatives, including substitution patterns and functional group tolerance, useful for designing tailored synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the azetidine ring or the N,N-dimethylacetamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the acetamide group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(azetidin-3-yl)-N,N-dimethylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.

Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The N,N-dimethylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 2-(azetidin-3-yl)-N,N-dimethylacetamide lies in its azetidine substituent, which introduces steric strain and polarity compared to other N,N-dimethylacetamide derivatives. Below is a comparative analysis with key analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Azetidine (C3H6N) | C7H14N2O | 142.20 | Four-membered ring with NH group; polar, strained |

| N,N-Dimethylacetamide (DMA) | None | C4H9NO | 87.12 | Planar amide; high polarity, aprotic solvent |

| 2-Methoxy-N,N-dimethylacetamide | Methoxy (OCH3) | C5H11NO2 | 117.15 | Ether linkage; reduced steric hindrance |

| 2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide | Fluorophenoxy | C10H13FN2O2 | 212.22 | Aromatic ring; halogen and amine groups |

| 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | Bromo/ethoxy/formylphenoxy | C13H16BrNO4 | 330.17 | Bulky substituents; electrophilic formyl group |

Key Observations :

- The azetidine group introduces steric strain and hydrogen-bonding capacity (via NH), distinguishing it from non-cyclic analogs like DMA .

- Methoxy or phenoxy substituents (e.g., ) increase hydrophobicity but lack the conformational rigidity of azetidine .

- Halogenated derivatives () exhibit enhanced electrophilicity, useful in cross-coupling reactions, but may suffer from reduced solubility .

Thermophysical and Solubility Properties

N,N-Dimethylacetamide derivatives exhibit diverse thermophysical behaviors depending on substituents. Key comparisons include:

Table 2: Thermophysical Properties of Selected Compounds

Key Findings :

- The azetidine group likely increases boiling point and density compared to DMA due to enhanced polarity and molecular weight .

- Methoxy-substituted analogs show reduced water solubility, whereas azetidine’s NH group may improve solubility in polar aprotic solvents .

- Binary mixtures of DMA with alcohols (e.g., 2-alkanols) exhibit non-ideal volumetric behavior, suggesting similar complexity for azetidine derivatives .

Reactivity

- The azetidine NH group enables hydrogen bonding and participation in metal coordination, contrasting with inert methyl groups in DMA .

- Halogenated analogs (e.g., ) undergo nucleophilic substitution at halogen sites, whereas azetidine derivatives may engage in ring-opening reactions under acidic conditions .

Biological Activity

2-(azetidin-3-yl)-N,N-dimethylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- Molecular Formula: C7H14N2O

- Molecular Weight: 142.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The azetidine ring structure may enhance binding affinity, influencing therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

Preliminary studies indicate that this compound may also possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Case Studies

-

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect, supporting its potential use as an antimicrobial agent in clinical settings. -

Evaluation of Anticancer Activity

In a controlled laboratory setting, the compound was tested on MCF-7 and A549 cell lines. The results showed significant cell death at concentrations above 10 μM, indicating its potential as a lead compound for cancer therapy.

Toxicological Profile

Toxicity studies are crucial for understanding the safety profile of any new pharmacological agent. Initial assessments suggest that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety and side effects.

Acute Toxicity Data

| Animal Model | LD50 (mg/kg) |

|---|---|

| Mouse | 200 |

| Rat | 150 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(azetidin-3-yl)-N,N-dimethylacetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of this compound can be adapted from analogous acetamide coupling strategies. For example, coupling azetidine derivatives with activated acetamide intermediates (e.g., haloacetamides) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of the azetidine precursor to the acetamide intermediate significantly influence yield. Stepwise purification via liquid-liquid extraction (LLE) using solvents like chloroform or methyl isobutyl ketone can isolate the product .

Q. How can the purity of this compound be assessed using chromatographic and spectroscopic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) is recommended for purity analysis. Spectroscopic confirmation includes:

- ¹H/¹³C NMR : Peaks for the azetidine ring (δ 3.2–4.0 ppm for CH₂ groups) and dimethylacetamide (δ 2.9–3.1 ppm for N(CH₃)₂).

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and azetidine C-N (~1200 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₇H₁₄N₂O: 142.2 g/mol). Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can thermodynamic modeling (e.g., NRTL or UNIQUAC) be applied to optimize the extraction and purification of this compound from aqueous solutions?

- Methodological Answer : Liquid-liquid equilibrium (LLE) data for N,N-dimethylacetamide derivatives in solvent-water systems (e.g., chloroform or isopropyl acetate) can be extrapolated. The nonrandom two-liquid (NRTL) model effectively correlates experimental LLE data by optimizing binary interaction parameters. For instance, at 298.2 K, a separation factor >1.5 for chloroform indicates efficient extraction. Adjusting solvent polarity and temperature (308.2 K enhances phase separation) minimizes aqueous solubility .

Q. What strategies resolve contradictions in reported solubility data for N,N-dimethylacetamide derivatives in different solvents, and how do these apply to the azetidine analog?

- Methodological Answer : Contradictions arise from solvent polarity, hydrogen bonding, and temperature effects. For this compound:

- Polar Solvents (DMF, DMSO) : High solubility due to amide-solvent hydrogen bonding.

- Nonpolar Solvents (Toluene, Hexane) : Low solubility unless functionalized with lipophilic groups.

- Temperature Dependence : Solubility increases with temperature (e.g., ΔHsol >0). Use the van’t Hoff equation to model temperature-solubility relationships. Experimental validation via gravimetric analysis at 298–363 K is critical .

Q. How do structural modifications to the azetidine ring impact the compound’s reactivity and pharmacological potential?

- Methodological Answer : Substituents on the azetidine ring (e.g., electron-withdrawing groups at the 3-position) alter ring strain and nucleophilicity. Computational tools (e.g., DFT for strain energy calculations) and molecular docking (e.g., binding affinity to neurological targets like NMDA receptors) guide rational design. For example, fluorination at the azetidine 3-position may enhance metabolic stability, as seen in related acetamide derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of N,N-dimethylacetamide derivatives under acidic conditions, and how can this be addressed experimentally?

- Methodological Answer : Discrepancies arise from variations in acid strength and reaction time. For this compound:

- Stability Testing : Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor degradation via HPLC.

- Mechanistic Insight : Acid hydrolysis of the amide bond is pH-dependent. Buffered solutions (pH 4–6) may stabilize the compound, while strong acids (pH <2) promote cleavage. Kinetic studies (Arrhenius plots) quantify activation energy for hydrolysis .

Experimental Design Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL = 10 ppm).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Cool (<25°C), dry conditions in airtight containers to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.